N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide is a complex organic compound with significant potential in scientific research. Its IUPAC name highlights its structural components, including a benzo[d][1,3]dioxole moiety and a thiazole ring, which are known for their diverse biological activities. The compound is classified under amides due to the presence of the acetamide functional group.
This compound can be sourced from various chemical suppliers specializing in research chemicals. For instance, EvitaChem lists it under catalog number EVT-2638191, indicating its availability for non-human research purposes only. The molecular formula is with a molecular weight of 444.55 g/mol. It falls into the category of bioactive reagents and is utilized in various fields, including medicinal chemistry and pharmacology.
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide typically involves multiple steps that integrate various synthetic techniques. While specific literature detailing its synthesis is limited, compounds with similar structures often utilize methods such as:
The completion of these reactions is typically monitored using techniques such as thin-layer chromatography (TLC), and purification can be achieved through recrystallization or chromatography.
The molecular structure of N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide can be represented using various chemical notation systems:
InChI=1S/C26H24N2O3S/c1-17-7-8-18(2)19(11-17)13-28-14-25(21-5-3-4-6-22(21)28)32-15-26(29)27-20-9-10-23-24(12-20)31-16-30-23/h3-12,14H,13,15-16H2,1-2H3,(H,27,29)
This notation provides insight into the connectivity and arrangement of atoms within the molecule.
The compound features:
The reactions involving N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide typically focus on:
The mechanism of action for compounds like N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide often involves interactions at molecular targets such as enzymes or receptors. While specific studies on this compound may be sparse:
The physical properties of N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide include:
Chemical properties include:
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide has potential applications in:
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 76663-30-4